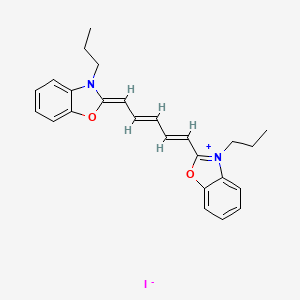
3,3'-Dipropyloxadicarbocyanine
Descripción general
Descripción
Synthesis Analysis
A simple and efficient methodology for the one-pot synthesis of 3,3’-disubstituted oxindoles featuring an all-carbon quaternary center has been demonstrated through L-proline catalysed three-component reaction .
Molecular Structure Analysis
The molecular formula of 3,3’-Dipropyloxadicarbocyanine is C25H27IN2O2. Its molecular weight is 514.4 g/mol.
Chemical Reactions Analysis
3,3’-Dipropyloxadicarbocyanine is utilized in assays to determine membrane potential changes in tumor cells . For example, it has been employed in the study of mouse ascites tumor cells . The dye moves across lipid membranes in response to membrane potential, and its accumulation can be detected through changes in its absorption and fluorescence-emission spectrum .
Physical and Chemical Properties Analysis
3,3’-Dipropyloxadicarbocyanine is a water-soluble compound. It is a highly fluorescent dye. More detailed physical and chemical properties are not available in the search results.
Aplicaciones Científicas De Investigación
Membrane Potential Assay in Tumor Cells
3,3'-Dipropyloxadicarbocyanine is utilized in assays to determine membrane potential changes in tumor cells. For example, it has been employed in the study of mouse ascites tumor cells. The dye moves across lipid membranes in response to membrane potential, and its accumulation can be detected through changes in its absorption and fluorescence-emission spectrum. This application is particularly relevant in understanding the behavior of tumor cells under various conditions (Eddy, 1989).
Amino Acid Absorption Study
This dye has been used to demonstrate the electrogenic absorption of amino acids by mouse ascites-tumor cells. The study provides insights into the mechanisms of amino acid uptake and its impact on the membrane potential of tumor cells. It's a crucial area of research for understanding tumor cell metabolism and drug targeting (Hacking & Eddy, 1981).
Study of Ion Transport in Cells
The carbocyanine dye has been instrumental in studying ion transport in cells. For example, it has been used to investigate the inhibition of Ca-dependent K efflux in human red cell ghosts. Understanding how carbocyanine dyes affect ion transport can provide deeper insights into cell physiology and pathology (Simons, 1976).
Investigation of Complement Proteins on Blood Platelets
Research has utilized this compound to explore the effects of complement proteins on blood platelets. This study sheds light on how these proteins induce changes in membrane potential, which is vital for understanding immune responses and platelet activation mechanisms (Wiedmer & Sims, 1985).
Helical Cyanine Dye Aggregates on DNA Nanotemplates
The dye has been used to study the spontaneous assembly of helical cyanine dye aggregates on DNA nanotemplates. This research contributes to the understanding of DNA-dye interactions, which is essential for developing new diagnostic tools and understanding genetic material behavior (Seifert et al., 1999).
Mecanismo De Acción
The dye moves across lipid membranes in response to membrane potential. Its accumulation can be detected through changes in its absorption and fluorescence-emission spectrum. This application is particularly relevant in understanding the behavior of tumor cells under various conditions.
Safety and Hazards
The safety data sheet for 3,3’-Dipropyloxadicarbocyanine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray . In case of contact with skin or eyes, it is recommended to wash with plenty of water .
Análisis Bioquímico
Biochemical Properties
3,3’-Dipropyloxadicarbocyanine plays a crucial role in biochemical reactions, particularly in the study of membrane potential. It interacts with various biomolecules, including proteins and enzymes, to provide insights into cellular functions. The dye’s fluorescence intensity changes in response to membrane potential variations, making it a valuable tool for monitoring ion conductance and membrane potential in cells . It interacts with cation ionophores and anion conductances, affecting the permeability of ions like chloride and nitrate .
Cellular Effects
3,3’-Dipropyloxadicarbocyanine significantly impacts various cell types and cellular processes. It influences cell function by altering membrane potential and ion conductance. For instance, in Ehrlich ascites tumor cells, the dye’s fluorescence intensity changes with membrane potential variations, providing insights into ion transport and cellular metabolism . Additionally, it affects the permeability of ions, which can influence cell signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, 3,3’-Dipropyloxadicarbocyanine exerts its effects through binding interactions with biomolecules and modulation of ion conductance. The dye binds to the lipid bilayer of cell membranes, altering its fluorescence intensity in response to changes in membrane potential . This interaction allows researchers to study the dynamics of ion transport and membrane potential in real-time. The dye’s ability to modulate ion conductance also plays a role in enzyme inhibition or activation, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3’-Dipropyloxadicarbocyanine can change over time. The dye’s stability and degradation are crucial factors in its long-term use. Studies have shown that the dye can reduce chloride permeability by 26% and nitrate permeability by 15% after a short incubation period . These changes in ion permeability can have long-term effects on cellular function, making it essential to consider the temporal aspects of the dye’s application in research .
Dosage Effects in Animal Models
The effects of 3,3’-Dipropyloxadicarbocyanine vary with different dosages in animal models. Higher doses of the dye can lead to increased fluorescence intensity, providing more detailed insights into cellular processes. Excessive doses may also result in toxic or adverse effects, such as altered ion conductance and membrane potential . It is crucial to determine the optimal dosage to balance the dye’s benefits and potential risks in animal studies .
Metabolic Pathways
3,3’-Dipropyloxadicarbocyanine is involved in various metabolic pathways, particularly those related to ion transport and membrane potential. The dye interacts with enzymes and cofactors that regulate ion conductance, influencing metabolic flux and metabolite levels . These interactions can provide valuable insights into the metabolic processes underlying cellular functions and the role of ion transport in metabolism .
Transport and Distribution
Within cells and tissues, 3,3’-Dipropyloxadicarbocyanine is transported and distributed through interactions with transporters and binding proteins. The dye’s distribution is influenced by its binding to the lipid bilayer and its interactions with ion channels . These interactions affect the dye’s localization and accumulation within cells, providing insights into its role in cellular processes .
Subcellular Localization
The subcellular localization of 3,3’-Dipropyloxadicarbocyanine is crucial for its activity and function. The dye is primarily localized in the cell membrane, where it interacts with ion channels and transporters . This localization allows it to modulate membrane potential and ion conductance, providing valuable insights into cellular processes. Additionally, the dye’s localization can be influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
3-propyl-2-[5-(3-propyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N2O2.HI/c1-3-18-26-20-12-8-10-14-22(20)28-24(26)16-6-5-7-17-25-27(19-4-2)21-13-9-11-15-23(21)29-25;/h5-17H,3-4,18-19H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILDQFLUZSBAGE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2OC1=CC=CC=CC3=[N+](C4=CC=CC=C4O3)CCC.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,3'-Dipropyloxadicarbocyanine interact with cell membranes, and what downstream effects are observed?
A1: this compound is a cationic dye that exhibits changes in fluorescence intensity in response to changes in membrane potential. [, , , ] Hyperpolarization of the cell membrane leads to a decrease in fluorescence, attributed to increased dye binding, particularly at the inner membrane surface. [, ] Depolarization reverses this effect. This property makes it a useful tool for studying membrane potential dynamics.
Q2: Does this compound preferentially bind to specific cell types or membrane compositions?
A2: Research indicates that the dye can be used to study membrane potential in various cell types, including pigeon erythrocytes, erythrocyte ghosts, liposomes, and mouse ascites-tumor cells. [, , , ] While the dye's interaction with the membrane is primarily driven by its charge and the membrane potential, the extent of binding might be influenced by other physiological variables and membrane composition. [, ]
Q3: How does the concentration of this compound affect its interaction with cell membranes?
A3: Studies show that at low dye concentrations, hyperpolarization promotes dye binding to the inner membrane surface. [, ] At higher concentrations, the binding behavior might be more complex. The relationship between dye concentration and fluorescence response should be carefully characterized for each experimental system.
Q4: Are there any limitations to using this compound for membrane potential studies?
A4: One limitation is that the dye's fluorescence response is not solely dependent on membrane potential. Factors like dye binding to the membrane, which can be influenced by physiological variables other than membrane potential, can affect the fluorescence signal. [, ] Therefore, careful controls and data interpretation are necessary when using this dye.
Q5: What are the spectroscopic properties of this compound?
A5: Research has characterized the spectroscopic and fluorescent properties of a series of oxacyanine dyes, including this compound. [] These dyes exhibit a red shift in absorbance and fluorescence spectra in nitrobenzene compared to water. [] Additionally, fluorescence intensity is significantly lower in nitrobenzene. [] This information is crucial for understanding the dye's behavior in different solvent systems and for developing analytical methods.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


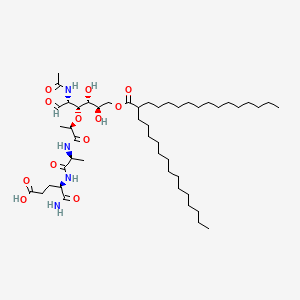
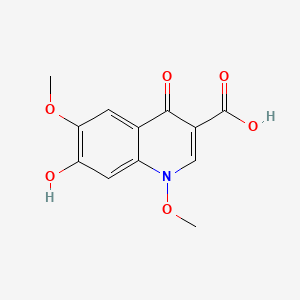
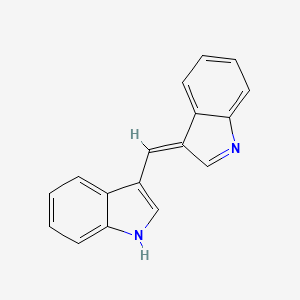
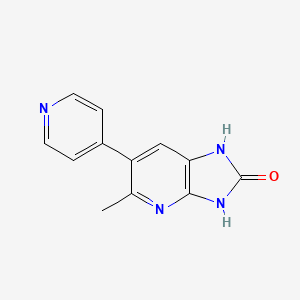
![1,1-dimethyl-3-[[(Z)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea](/img/structure/B1240435.png)
![(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol](/img/structure/B1240436.png)
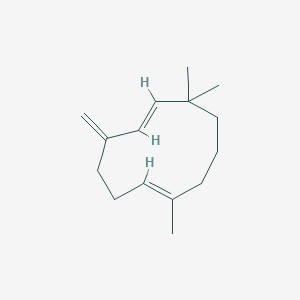
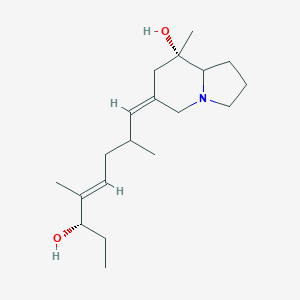


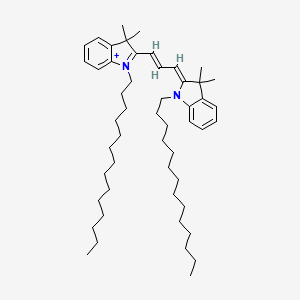
![[(5Z,8E,13Z)-12-Acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 3-methylbutanoate](/img/structure/B1240448.png)
![(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-1,2,4-triol](/img/structure/B1240449.png)

